1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
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Overview
Description
1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine; oxalic acid is a complex organic compound with a unique structure that combines a piperazine ring with a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine typically involves a multi-step process. One common method includes the reaction of 1-methylpiperazine with 2-(2-methylphenoxy)ethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenoxyethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in regulating central inflammation and other neurological functions .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine: Similar in structure but without the oxalic acid component.
2-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine: Differing by the position of the methyl group on the piperazine ring.
Uniqueness
1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine; oxalic acid is unique due to its combination of a piperazine ring with a phenoxyethyl group and the presence of oxalic acid. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
1-methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.C2H2O4/c1-15-5-3-4-6-16(15)20-14-13-19-12-11-18-9-7-17(2)8-10-18;3-1(4)2(5)6/h3-6H,7-14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFYYCSCBXGYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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